molecular formula C7H4BrN3O2 B1473795 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-86-3

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No. B1473795
CAS RN: 1159831-86-3
M. Wt: 242.03 g/mol
InChI Key: FEUNUSVOGGZMLE-UHFFFAOYSA-N
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Description

“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their wide range of pharmaceutical applications due to their biological activity .


Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods . One such method involves the use of the chlorinated agent NCS for hydrazones under very mild conditions .


Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . The compound was found to be a pale yellow solid .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is approximately 230.09 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Mechanism of Action

The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is not well understood. However, it is believed that the compound can act as a catalyst for the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds and the stabilization of molecular complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory effects. In addition, it has been reported to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments include its high solubility in water and its low toxicity. It is also highly stable and can be easily stored for long periods of time. The main limitation of using this compound in lab experiments is its limited availability.

Future Directions

Some potential future directions for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include:
1. Further research into its mechanism of action and biochemical and physiological effects.
2. Development of new synthetic methods for its production.
3. Investigation of its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and OLEDs.
4. Investigation of its potential use as a catalyst for covalent bond formation.
5. Exploration of its potential use as an antimicrobial agent.
6. Investigation of its potential use as a therapeutic agent for various diseases.
7. Investigation of its potential use as a food additive.
8. Investigation of its potential use in the synthesis of other heterocyclic compounds.
9. Exploration of its potential use in the synthesis of nanomaterials.
10. Investigation of its potential use in the synthesis of bioactive molecules.

Scientific Research Applications

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is used in a wide range of scientific research applications. It has been used as a building block in the synthesis of heterocyclic compounds, such as pyridines and quinolines. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory agents, antiviral agents, and anticancer agents. In addition, this compound has been used in the synthesis of polymers, dyes, and organic light-emitting diodes (OLEDs).

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUNUSVOGGZMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743646
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1159831-86-3
Record name 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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